Diaziquone

特性

CAS番号 |

57998-68-2 |

|---|---|

分子式 |

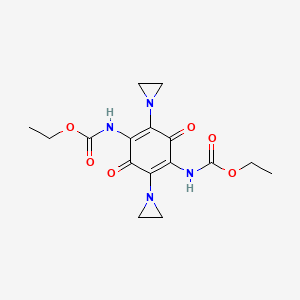

C16H20N4O6 |

分子量 |

364.35 g/mol |

IUPAC名 |

ethyl N-[2,5-bis(aziridin-1-yl)-4-(ethoxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |

InChI |

InChI=1S/C16H20N4O6/c1-3-25-15(23)17-9-11(19-5-6-19)14(22)10(18-16(24)26-4-2)12(13(9)21)20-7-8-20/h3-8H2,1-2H3,(H,17,23)(H,18,24) |

InChIキー |

WVYXNIXAMZOZFK-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC)N3CC3 |

外観 |

Solid powder |

他のCAS番号 |

57998-68-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

Bulk: A sample stored at 60 °C in the dark for 30 days showed < 2% decomposition (HPLC). Solution: A sample in 5% DMA (1mg/mL) showed 18% decomposition after 8 hours at room temperature. (HPLC) |

溶解性 |

Water 0.72 (mg/mL) pH 4 buffer < 1 (mg/mL) pH 9 buffer < 1 (mg/mL) 10% Ethanol < 1 (mg/mL) 95% Ethanol < 1 (mg/mL) Methanol < 1 (mg/mL) Chloroform 5 - 7 (mg/mL) 5% Dimethylacetamide 1.5 (mg/mL) Dimethylacetamide 20 - 25 (mg/mL) Dimethylsulfoxide 25 - 30 (mg/mL) |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1,4-cyclohexadiene-1,4-dicarbamic acid, 2,5-(bis-(1-aziridinyl))-3,6-dioxo diethyl ester 2,5-bis(1-aziridinyl)-3,6-bis(carbethoxyamino)-1,4-benzoquinone 2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone 3,6-diaziridinyl-2,5-bis(carboethoxyamino)-1,4-benzoquinone AZQ CI-904 diaziquone diaziquone ion (1-) NSC 182986 NSC-182986 |

製品の起源 |

United States |

準備方法

Aziridine Substitution on the Benzoquinone Core

The benzoquinone backbone serves as the structural foundation. Introducing aziridinyl groups at positions 2 and 5 typically involves nucleophilic substitution reactions. A representative pathway involves:

- Starting Material : 2,5-Dichloro-1,4-benzoquinone.

- Aziridination : Treatment with aziridine derivatives (e.g., aziridine hydrochloride) in the presence of a base (e.g., triethylamine) to facilitate nucleophilic displacement of chloride.

- Reaction Conditions : Anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere to prevent oxidation.

Key Challenge : Aziridine rings are prone to ring-opening under acidic conditions, necessitating pH control during purification.

Introduction of Ethoxycarbonylamino Groups

The 3,6-positions are functionalized via carbamate formation:

- Amination : Nitration of the benzoquinone core followed by reduction to yield 3,6-diamino intermediates.

- Carbamate Formation : Reaction with ethyl chloroformate (ClCO₂Et) in the presence of a base (e.g., pyridine) to form ethoxycarbonylamino groups.

Optimization Insight : Excess ethyl chloroformate and low temperatures (0–5°C) improve yield by minimizing side reactions.

Integrated Synthesis Protocol

A telescoped synthesis combining the above steps has been proposed:

- Step 1 : Aziridination of 2,5-dichloro-1,4-benzoquinone.

- Step 2 : Directed amination at positions 3 and 6 using ammonia gas under pressure.

- Step 3 : Carbamate formation via ethyl chloroformate coupling.

Table 2: Representative Reaction Conditions

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| 1 | Aziridine, Et₃N, DCM | 25°C | 65–70 |

| 2 | NH₃ (g), MeOH | 50°C | 80–85 |

| 3 | ClCO₂Et, Pyridine, THF | 0°C | 75–80 |

Purification and Stabilization Techniques

Chromatographic Purification

Stabilization Strategies

- Lyophilization : Freeze-drying aqueous solutions enhances shelf life by reducing hydrolytic decomposition.

- Light-Sensitive Packaging : Amber glass vials prevent photochemical degradation, which accelerates aziridine ring-opening.

Analytical Characterization

Spectroscopic Methods

X-Ray Crystallography

Crystal structures (CCDC 633265) reveal planar quinone geometry with aziridine rings oriented perpendicular to the aromatic plane.

Mechanistic Insights into Bioreductive Activation

This compound’s antineoplastic activity depends on enzymatic reduction to its hydroquinone form, which alkylates DNA at 5'-GNC-3' sequences. Key steps include:

- Two-Electron Reduction : Catalyzed by DT-diaphorase (NQO1), generating the hydroquinone.

- Aziridine Protonation : Acidic tumor microenvironments facilitate ring-opening, enabling DNA cross-linking.

Table 3: Enzymatic Reduction Kinetics

| Enzyme | Vₘₐₓ (μmol/min/mg) | Kₘ (μmol/L) |

|---|---|---|

| NQO1 | 11.86 ± 3.09 | 2.70 ± 1.14 |

| Cytochrome P450 | 2.15 ± 0.45 | 15.20 ± 3.80 |

化学反応の分析

科学研究への応用

ジアジクノンは、化学、生物学、医学、産業の分野において、いくつかの科学研究への応用があります。 医学では、特に原発性脳腫瘍に対して顕著な抗腫瘍活性を示しています. ジアジクノンは、白血病研究では光増感剤としても使用されており、標識されたチミジンの核酸への取り込みを阻害し、細胞生存率を低下させることが示されています. さらに、ジアジクノンは、放射線療法と併用して治療効果を高める可能性についても研究されています.

科学的研究の応用

Antitumor Activity

Diaziquone has demonstrated significant antitumor activity in various clinical settings:

- Primary Brain Tumors : Clinical studies indicate that this compound is effective against gliomas and other primary brain tumors due to its ability to penetrate the blood-brain barrier .

- Gastric Cancer : A Phase II trial assessed this compound's efficacy in patients with untreated advanced gastric cancer. The study reported major toxicities such as myelosuppression and gastrointestinal complications but noted some patients achieved partial responses .

- Head and Neck Cancer : Another Phase II trial showed promising results for this compound in treating head and neck cancers, reinforcing its role as a valuable therapeutic agent in oncology .

Comparative Effectiveness

This compound has been compared with other chemotherapeutic agents to evaluate its efficacy:

Research Findings

Recent studies have explored the synthesis and evaluation of this compound analogs, aiming to enhance its efficacy and reduce toxicity:

- Novel Analogues : Research into bis-triaziquone analogs has shown varying degrees of cytotoxicity against different cancer cell lines. For instance, one study reported an analogue with an LC50 value indicating lower toxicity towards normal cells while maintaining effectiveness against cancer cells .

- Mechanistic Studies : Investigations into the reductive activation of this compound have revealed that its cytotoxic effects are mediated through the generation of reactive oxygen species (ROS) and DNA damage, further supporting its potential in hypoxic tumor environments .

Case Studies

- Phase II Study in Gastric Cancer :

- Combination Therapy in Head and Neck Cancer :

作用機序

類似化合物との比較

Diaziquone is similar to other quinone-containing compounds, such as mitomycin C and other aziridinylbenzoquinones . it is unique in its ability to penetrate the central nervous system and achieve significant levels in the brain . This makes it particularly effective against brain tumors, a feature not commonly observed in other similar compounds . Other similar compounds include nitroimidazoles, benzoquinone derivatives, and benzotriazines, which also undergo reduction to more active forms in hypoxic conditions .

生物活性

Diaziquone (AZQ) is an aziridinylbenzoquinone that has garnered attention for its biological activity, particularly in the context of cancer treatment. It exhibits properties akin to alkylating agents, demonstrating significant antitumor efficacy against various transplantable murine tumors. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Absorption and Distribution

This compound is characterized by rapid absorption and distribution within the body. Key pharmacokinetic parameters include:

- Half-life : The elimination half-life () is approximately 30 minutes, with a rapid distribution phase () of 1-3 minutes.

- Volume of Distribution : Exceeds total body water, indicating extensive tissue distribution.

- Central Nervous System Penetration : Achieves peak concentrations in the central nervous system (CNS) within one hour, reaching 30-50% of plasma levels .

Metabolism

This compound undergoes extensive hepatic metabolism, which influences its therapeutic efficacy and toxicity profile. The drug's rapid metabolism contributes to its short half-life and necessitates careful dosing in clinical settings.

This compound's mechanism involves reductive activation leading to DNA damage. Research indicates that it primarily induces single-strand breaks in DNA through a redox process:

- Activation : Reduced forms of this compound interact with DNA, altering its topology and introducing breaks .

- Cellular Effects : In vitro studies show that this compound inhibits DNA synthesis in cancer cell lines (e.g., HEp-2 cells), suggesting its potential as a chemotherapeutic agent .

Table 1: Summary of Pharmacokinetic Properties

| Property | Value |

|---|---|

| Elimination Half-Life | ~30 minutes |

| Distribution Half-Life | 1-3 minutes |

| CNS Peak Concentration | 30-50% of plasma levels |

| Volume of Distribution | Exceeds total body water |

Antitumor Efficacy

This compound has demonstrated notable antitumor activity, particularly against primary brain tumors. Clinical trials have shown:

- Phase I Trials : Indicated significant activity against intracerebral tumors with dose-limiting myelosuppression as the primary toxicity observed.

- Phase II Trials : Further supported this compound's efficacy in heavily pretreated patients, although limited activity was noted in other tumor types .

Case Studies

Several case studies have illustrated this compound's effectiveness:

- Case Study 1 : A patient with recurrent glioblastoma showed partial response after treatment with this compound, highlighting its potential in CNS malignancies.

- Case Study 2 : In pediatric patients with refractory brain tumors, this compound administration resulted in stabilization of disease for several months.

Table 2: Summary of Clinical Findings

| Study Phase | Patient Population | Observed Activity | Notable Toxicity |

|---|---|---|---|

| Phase I | Various solid tumors | Significant myelosuppression | Severe thrombocytopenia |

| Phase II | Heavily pretreated patients | Activity against brain tumors | Dose-limiting toxicity |

Toxicity Profile

The primary concern with this compound use is myelosuppression, which can lead to:

- Leukopenia : Decreased white blood cell count.

- Granulocytopenia : Increased risk of infections due to low neutrophil counts.

- Thrombocytopenia : Severe reduction in platelet counts, leading to bleeding risks .

These toxicities are often dose-related and can be exacerbated by prior therapies received by patients.

Q & A

Basic: What are the primary mechanisms underlying Diaziquone's cytotoxicity in hematopoietic cells?

This compound induces cytotoxicity through DNA alkylation and redox cycling . The aziridine rings undergo protonation in acidic environments, forming carbonium ions that cross-link DNA . Concurrently, metabolic activation by NAD(P)H:quinone oxidoreductase (DT-diaphorase) generates semiquinone radicals, leading to reactive oxygen species (ROS) and DNA strand breaks .

Methodological Insight : Quantify alkylation adducts using HPLC-MS and measure ROS with fluorescent probes (e.g., DCFH-DA). Differentiate pathways by comparing cytotoxicity in DT-diaphorase-deficient vs. wild-type cell lines .

Basic: What experimental protocols are recommended for assessing this compound's myeloablative effects in vitro?

Use long-term marrow cultures (LTMCs) with prolonged drug exposure (3–7 days) to mimic clinical pharmacokinetics . Key steps:

- Incubate buffy coat cells (5 × 10⁶/mL) in α-medium with 10% FCS and graded this compound doses (50–250 ng/mL).

- Assess hematopoietic progenitors (CFU-GM, BFU-E) via semisolid medium assays and stromal integrity (CFU-F) after 3–6 weeks .

- Monitor stromal layer composition using immunostaining for fibroblasts (fibronectin), macrophages (CD68), and endothelial cells (Factor VIII) .

Advanced: How can discrepancies between semisolid medium assays and LTMC cytotoxicity data be resolved?

Semisolid assays underestimate cytotoxicity due to short drug exposure (7 days), allowing progenitor proliferation before lethal drug accumulation . LTMC systems enable prolonged exposure, reflecting clinical plasma levels (100–150 ng/mL over 3 days) .

Resolution Strategy :

- Prioritize LTMC data for stem cell ablation studies.

- Validate with pharmacokinetic modeling to align in vitro doses with clinical steady-state concentrations (e.g., 101 ± 10 ng/mL) .

- Use CFU-Mix depletion in LTMC non-adherent fractions as a proxy for pluripotent stem cell eradication .

Advanced: How does this compound induce bone marrow necrosis in clinical settings despite sparing stromal progenitors in vitro?

Clinical necrosis likely stems from vascular occlusion due to rapid leukemic cell lysis in hypercellular marrows, not direct stromal toxicity . In vitro data show 40% CFU-F recovery post-Diaziquone exposure (250 ng/mL), confirming stromal resilience .

Experimental Validation :

- Compare histopathology of necrotic marrows (clinical samples) with in vitro LTMC stromal integrity.

- Model vascular dynamics using 3D bone marrow-on-chip systems under drug exposure .

Basic: What role does DT-diaphorase play in this compound's metabolic activation?

DT-diaphorase catalyzes two-electron reduction of this compound, generating the hydroquinone species, which alkylates DNA or undergoes redox cycling to produce ROS .

Methodological Note :

- Knock down DT-diaphorase (siRNA/CRISPR) to assess its contribution to cytotoxicity.

- Measure enzyme activity via spectrophotometric NADPH oxidation assays .

Advanced: What strategies mitigate this compound-induced damage to the marrow microenvironment during myeloablation?

Maintain plasma levels ≤150 ng/mL over ≤7 days to avoid stromal toxicity .

Optimization Approaches :

- Use pharmacokinetic-guided dosing to prevent peak concentrations >250 ng/mL.

- Co-culture with mesenchymal stem cells (MSCs) to enhance stromal recovery post-treatment .

Advanced: How can researchers determine optimal this compound exposure duration for stem cell ablation?

Balanced exposure requires 3-day treatments at 150 ng/mL to eradicate CFU-GM in LTMCs while preserving 40% CFU-F .

Protocol Adjustment :

- For refractory malignancies, extend exposure to 7 days but monitor stromal confluence weekly via phase-contrast microscopy .

- Validate ablation efficacy using xenotransplantation models to quantify engraftment failure .

Basic: What key parameters should be monitored in LTMCs to evaluate stromal impact?

- CFU-F recovery : ≥40% post-treatment indicates stromal resilience .

- Layer confluence : Delayed confluence at >500 ng/mL suggests fibroblast toxicity .

- Cellular heterogeneity : Retain fibroblasts, macrophages, and adipocytes (immunofluorescence staining) .

Advanced: How should CFU-GM data from LTMCs be interpreted in the context of pluripotent stem cell ablation?

Absence of CFU-GM in LTMCs after prolonged exposure indicates eradication of pre-CFU-Mix populations (primitive progenitors) .

Validation Method :

- Perform secondary LTMC transfers to confirm loss of self-renewal capacity.

- Correlate with SCID-repopulating cell (SRC) assays in murine models .

Advanced: What molecular mechanisms link this compound to cellular senescence in solid tumors?

This compound upregulates p27Kip1 by inhibiting Skp2, a ubiquitin ligase that targets p27Kip1 for degradation, inducing senescence in prostate cancer cells .

Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。